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4-Amino-3-phenylphenol

Cat. No.: B13263907
M. Wt: 185.22 g/mol
InChI Key: ACTPUQAHTZXJSC-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Synthesis

The precise historical timeline for the first synthesis of 4-Amino-3-phenylphenol is not extensively documented in early chemical literature. However, its emergence can be contextualized within the broader history of aromatic chemistry, particularly the development of methods for constructing biphenyl (B1667301) systems and the functionalization of phenols and anilines. The synthesis of biphenyl derivatives has a long history, with early methods like the Wurtz-Fittig reaction and the Ullmann reaction being developed in the late 19th and early 20th centuries. nih.govrsc.org These foundational methods, though often requiring harsh conditions, paved the way for the construction of the core biphenyl structure. nih.gov

A plausible and historically consistent synthetic route to this compound involves a multi-step process. A key intermediate is 4-nitro-3-phenylphenol. One documented method for synthesizing this precursor involves the nitration of 3-phenylphenol (B1666291) using nitric acid in acetic acid. chemicalbook.com The subsequent and final step would be the reduction of the nitro group to an amine. This transformation is a classic and well-established reaction in organic chemistry, with various reagents and conditions available since the 19th century, including reduction with metals like tin or iron in an acidic medium.

The industrial production of biphenyl itself is achieved through methods like the oxidative dehydrogenation of benzene (B151609). wikipedia.org The development of more sophisticated cross-coupling reactions in the latter half of the 20th century, such as the Suzuki-Miyaura coupling, provided more efficient and versatile methods for creating the carbon-carbon bond between the two phenyl rings, which could also be applied to precursors of this compound. nih.govrsc.org

Significance of the Phenol-Amine Moiety in Organic Chemistry Research

The this compound molecule contains a phenol-amine moiety, a structural motif of considerable significance in organic chemistry research. This arrangement of a hydroxyl group and an amino group on an aromatic ring system confers a unique set of electronic and reactive properties. The hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution, while the amino group is one of the most powerful activating groups. unacademy.com

This high reactivity makes the phenol-amine scaffold a valuable building block in the synthesis of a wide array of more complex molecules. The dual functionality allows for selective reactions at either the nitrogen or the oxygen atom, a challenge that has spurred the development of sophisticated catalytic systems. For instance, selective N-arylation or O-arylation of aminophenols can be achieved by carefully choosing the catalyst (e.g., copper- or palladium-based) and reaction conditions. researchgate.net

Furthermore, the phenol-amine moiety is a key component in many biologically active compounds and functional materials. Phenolic Mannich bases, for example, which are derived from the reaction of a phenol (B47542), an amine, and formaldehyde (B43269), have shown a wide range of applications in medicinal chemistry. nih.gov The ability of the phenol and amine groups to participate in hydrogen bonding and act as ligands for metal ions also makes this moiety crucial in the design of catalysts and coordination complexes. nih.govacs.org The oxidative coupling of aminophenols is another area of interest, leading to the formation of dyes and polymeric materials with interesting electronic properties. acs.orgderpharmachemica.com

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

The contemporary research landscape for this compound and related compounds is vibrant, with several key frontiers and persistent challenges.

One of the most significant challenges in working with polyfunctional aromatic compounds like this compound is achieving high selectivity in chemical transformations. libretexts.org Researchers are actively developing new catalytic methods to control:

Chemoselectivity : The ability to selectively react with either the amino or the hydroxyl group. For example, palladium-catalyzed carbonylation of aminophenols can be directed to produce either amides or esters by tuning the ligands and bases used. acs.org

Regioselectivity : The ability to functionalize a specific position on the aromatic rings. The direct functionalization of the C-H bonds of phenols is a major goal, but controlling the position of the new substituent (ortho, meta, or para) is a significant hurdle. researchgate.netrsc.org Recent advances in directed C-H functionalization are a major area of research, aiming to overcome the inherent reactivity patterns of the phenol ring. rsc.orgbritannica.com

In terms of applications, current research is exploring the use of this compound and its derivatives in several areas:

Medicinal Chemistry : The nitro precursor, 4-nitro-3-phenylphenol, has been investigated for its biological effects, suggesting that derivatives of this compound could be of interest as potential therapeutic agents. jst.go.jp The phenol-amine structure is a common feature in many bioactive molecules. nih.govmdpi.com

Materials Science : Aminophenols are used as monomers for the synthesis of polymers with specific properties. For instance, poly(p-aminophenol) has been studied for its antioxidant and antibacterial properties. derpharmachemica.com The biphenyl structure within this compound could be exploited to create polymers with enhanced thermal stability or specific liquid crystalline properties. bldpharm.comsigmaaldrich.com

A significant unaddressed challenge is the development of highly efficient, scalable, and environmentally benign synthetic routes to complex, poly-substituted biphenyls. While modern cross-coupling reactions have revolutionized the synthesis of these compounds, the need for pre-functionalized starting materials and sometimes expensive catalysts remains a limitation. nih.gov The direct, selective, and late-stage functionalization of simple biphenyl precursors is a highly sought-after goal in modern organic synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 103114-32-5
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Solid (form may vary)
SMILES Nc1ccc(O)cc1-c1ccccc1
InChI Key ACTPUQAHTZXJSC-UHFFFAOYSA-N

Note: Physical properties such as melting point and boiling point are not widely reported in publicly available literature and would require experimental determination or access to specialized databases.

The following table outlines some of the historical and modern synthetic approaches relevant to the synthesis of biphenyl amine derivatives.

Synthetic ApproachDescriptionTypical Reagents/CatalystsEra of Development
Wurtz-Fittig Reaction Homocoupling of aryl halides.Sodium metalMid-19th Century
Ullmann Reaction Copper-catalyzed homocoupling of aryl halides.Copper powderEarly 20th Century
Nitration followed by Reduction Introduction of a nitro group onto an aromatic ring, followed by its reduction to an amine.HNO₃/H₂SO₄ then Fe/HCl or catalytic hydrogenation19th-20th Century
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Late 20th Century
Buchwald-Hartwig Amination Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.Pd catalyst, phosphine (B1218219) ligand, baseLate 20th Century
Directed C-H Functionalization Use of a directing group to achieve regioselective functionalization of a C-H bond.Transition metal catalysts (e.g., Pd, Rh)21st Century

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B13263907 4-Amino-3-phenylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-amino-3-phenylphenol

InChI

InChI=1S/C12H11NO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H,13H2

InChI Key

ACTPUQAHTZXJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Phenylphenol and Its Structural Analogs

Direct Synthetic Routes to 4-Amino-3-phenylphenol

While specific, documented one-pot syntheses for this compound are not extensively detailed in readily available literature, its structure lends itself to several plausible synthetic strategies based on classic named reactions. These approaches would logically involve the formation of the crucial C-N or C-C bonds that define the molecule.

Strategies Involving Aryl Hydrazines as Precursors

Aryl hydrazines are foundational precursors in a number of powerful synthetic reactions for creating carbon-nitrogen and carbon-carbon bonds, often leading to heterocyclic systems. The most notable of these is the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a classic reaction that produces an indole ring from a phenylhydrazine (B124118) and an enolizable ketone or aldehyde under acidic conditions. rsc.orgambeed.comwikipedia.org The mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a -sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole. wikipedia.org While this reaction typically forms indoles, its principles can be adapted. For instance, a synthetic approach to the natural product murrayafoline A involved the treatment of an aminophenol to create a corresponding aryl hydrazine, which then underwent a Fischer-type cyclization to yield a tetrahydrocarbazole derivative. rsc.orgresearchgate.net

Another relevant classical method is the Bischler-Möhlau indole synthesis , which forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.org The reaction proceeds through the formation of an α-anilino ketone intermediate, which then undergoes an electrophilic cyclization to furnish the indole ring. wikipedia.org Modified versions of this reaction have been developed to proceed under milder conditions, including using microwave irradiation. wikipedia.org The synthesis of hydroxyindoles, which are structurally related to aminophenols, has been achieved using a modified Bischler reaction with m-aminophenol as a starting material. chimicatechnoacta.runih.govresearchgate.net

Although these methods traditionally yield heterocyclic products, the underlying reactivity of aryl hydrazines as nucleophiles and precursors to radical or rearrangement-prone intermediates suggests their potential utility in forming the C-N bond in structures like this compound, likely through multi-step pathways that might involve ring-opening or rearrangement of an initially formed heterocycle.

Multi-step Convergent Synthesis Pathways

For a molecule like this compound, a logical convergent approach would involve the coupling of two distinct aromatic rings. A highly effective method for this type of C-C bond formation is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a phenylboronic acid) with an organohalide.

A plausible, though not explicitly documented, convergent synthesis for this compound could be envisioned as follows:

Fragment 1 Preparation : Synthesis of a suitably protected and halogenated aminophenol. An example precursor could be a protected version of 3-bromo-4-aminophenol. The amino and hydroxyl groups would require protecting groups to prevent them from interfering with the coupling reaction.

Fragment 2 : Phenylboronic acid, which is commercially available.

Coupling : A Suzuki coupling reaction between the protected 3-bromo-4-aminophenol and phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Deprotection : Removal of the protecting groups from the coupled product to yield the final this compound.

This strategy is supported by known syntheses of the parent structure, 4-phenylphenol (B51918), which can be prepared via a Suzuki coupling of 4-iodophenol (B32979) and phenylboronic acid using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Synthesis of Related Amino-Phenol Scaffolds and Phenylphenol Derivatives

The synthetic methodologies for structural analogs of this compound are well-established, providing concrete examples of industrial and laboratory-scale preparations.

Approaches to 4-Aminophenol (B1666318) and its Substituted Variants (e.g., 4-amino-3-nitrophenol, 4-amino-3-methylphenol)

The synthesis of substituted 4-aminophenols often involves the introduction of functional groups onto a simpler phenol (B47542) or aniline precursor, followed by chemical transformation.

4-Amino-3-methylphenol (B1666317) is commonly synthesized from m-cresol (B1676322) in a two-step process. google.com

Nitrosation : m-Cresol is treated with a nitrosating agent, such as sodium nitrite (B80452) and hydrochloric acid, to introduce a nitroso group at the para-position relative to the hydroxyl group, yielding 4-nitroso-3-methylphenol. google.com

Reduction : The intermediate 4-nitroso-3-methylphenol is then reduced. This can be achieved through catalytic hydrogenation, which converts the nitroso group into an amino group to give the final product, 4-amino-3-methylphenol. google.com

4-Amino-3-nitrophenol synthesis provides a classic example of using protecting groups to direct the regioselectivity of a reaction. A common route starts with p-aminophenol. google.com

Acetylation : The amino group of p-aminophenol is protected by reacting it with acetic anhydride (B1165640) to form an acetamide (B32628). This prevents the amino group from being oxidized during the subsequent nitration step.

Nitration : The protected intermediate is then nitrated using nitric acid. The acetylamino and hydroxyl groups direct the incoming nitro group to the position ortho to the hydroxyl group.

Hydrolysis : The final step is the removal of the acetyl protecting group, typically via hydrolysis with a base like sodium hydroxide (B78521), to yield 4-amino-3-nitrophenol. google.com

Target CompoundStarting MaterialKey StepsPrimary ReagentsReference
4-Amino-3-methylphenolm-Cresol1. Nitrosation 2. Reduction1. NaNO₂, HCl 2. H₂, Catalyst google.com
4-Amino-3-nitrophenolp-Aminophenol1. Acetylation 2. Nitration 3. Hydrolysis1. Acetic Anhydride 2. HNO₃ 3. NaOH google.com

Derivatization from Halogenated Phenylphenol Precursors (e.g., 2-chloro-4-phenylphenol)

Halogenated phenylphenols serve as versatile intermediates for further functionalization. The halogen atom can either be replaced or can influence the position of subsequent reactions.

One method of derivatization is the Mannich reaction . 2-Chloro-4-phenylphenol can be aminomethylated by reacting it with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638) or morpholine) in ethanol. researchgate.net This reaction introduces an aminomethyl group onto the phenolic ring, typically at the ortho position to the hydroxyl group, yielding novel aminomethylated 3-chlorobiphenyl-ols. researchgate.net

A more direct route to forming aminophenols from halogenated phenols involves a two-step process via an azo-coupling intermediate. google.com This process is particularly useful for preparing various halogenated 4-aminophenols. The general steps are:

Diazotization and Azo Coupling : An aniline is converted into a diazonium salt, which is then reacted with a halogenated phenol (e.g., 3,5-difluorophenol) in the presence of a base. This forms a stable halogenated 4-(phenyldiazenyl)phenol intermediate.

Reduction : The azo group (-N=N-) of the intermediate is then reduced to an amino group. This reduction is commonly carried out using hydrogen gas with a palladium on carbon catalyst, yielding the final halogenated 4-aminophenol. google.com

Nucleophilic Aromatic Substitution in Substituted Phenols

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, including hydroxyl groups, onto an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -SO₂R) positioned ortho or para to a good leaving group (like a halogen).

A clear example of this is the synthesis of 2-amino-4-(ethylsulfonyl)phenol. google.com The synthesis starts with 4-ethylsulfonyl-2-nitro-chlorobenzene. In this molecule, the chloro leaving group is activated by both a para-sulfonyl group and an ortho-nitro group.

Substitution : The precursor is reacted with a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form 4-(ethylsulfonyl)-2-nitrophenol.

Reduction : The nitro group of the resulting phenol is then reduced, for example by catalytic hydrogenation using Raney Nickel, to afford the final product, 2-amino-4-(ethylsulfonyl)phenol. google.com

This pathway demonstrates how a hydroxyl group can be introduced via SNAr to create a phenol, which already contains the other necessary substituents for the final aminophenol target.

Reaction TypePrecursor ExampleKey TransformationProduct ClassReference
Mannich Reaction2-Chloro-4-phenylphenolAminomethylation at ortho position to -OHAminomethylated Phenylphenols researchgate.net
Azo Coupling & ReductionHalogenated PhenolFormation of azo dye, then reduction to amino groupHalogenated 4-Aminophenols google.com
Nucleophilic Aromatic Substitution (SNAr)4-Ethylsulfonyl-2-nitro-chlorobenzeneDisplacement of -Cl by -OH, followed by reduction of -NO₂Substituted Aminophenols google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its structural analogs is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of electrochemical methods, advanced catalytic hydrogenation and reduction techniques, and the implementation of solvent-free or additive-based reaction conditions.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a green alternative to conventional chemical routes by replacing hazardous reagents with electrons, thereby minimizing waste generation. The synthesis of this compound via electrochemical methods typically involves the reduction of the corresponding nitro precursor, 3-phenyl-4-nitrophenol.

The electrochemical reduction of nitrophenols is a well-studied process that can be adapted for the synthesis of this compound. The general mechanism involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the final amine. researchgate.net Studies on the electrochemical reduction of 4-nitrophenol (B140041) have demonstrated the effectiveness of using specific metal electrodes, such as gold and silver, which exhibit high electrocatalytic activity for this transformation while suppressing the competing hydrogen evolution reaction. mdpi.com

The efficiency of the electrochemical reduction is highly dependent on several parameters, including the electrode material, pH of the electrolyte, applied potential, and temperature. mdpi.com For instance, the electrolysis of a 5.25 mM aqueous solution of 4-nitrophenol at pH 2 on a silver electrode at -0.550 V has been shown to effectively produce 4-aminophenol. mdpi.com Similarly, on a gold electrode at the same pH, an applied potential of -0.465 V is effective. mdpi.com Acidic conditions are generally favored as they promote the clean reduction to the aminophenol. mdpi.com

A key advantage of electrochemical methods is the potential for scalable and continuous production. For example, a quasi-divided cell approach has been developed for the electrochemical chlorination of aminophenol derivatives, demonstrating the feasibility of scaling up electrochemical processes in parallel plate flow electrolysis cells. rsc.org This approach could be adapted for the reduction of 3-phenyl-4-nitrophenol, enabling a continuous and catalyst-free synthesis of this compound.

Table 1: Parameters for Electrochemical Reduction of 4-Nitrophenol

ParameterValueElectrodeReference
pH2.0Silver mdpi.com
Applied Potential-0.550 VSilver mdpi.com
pH2.0Gold mdpi.com
Applied Potential-0.465 VGold mdpi.com
MediumBasic (pH 9.1)Stainless Steel asianpubs.org

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a cornerstone of green chemistry, offering high selectivity and atom economy in the reduction of functional groups. The synthesis of this compound is commonly achieved through the catalytic hydrogenation of 3-phenyl-4-nitrophenol. This approach aligns with green principles by utilizing catalysts to enable reactions under milder conditions and with higher efficiency, thereby reducing energy consumption and by-product formation.

A variety of catalysts have been developed for the reduction of nitrophenols, with a focus on using earth-abundant and recyclable materials. Noble metal catalysts such as palladium and platinum on carbon supports (Pd/C, Pt/C) are highly effective and widely used. google.com For instance, the hydrogenation of p-nitrophenol to p-aminophenol can be achieved with high yields using a 5% palladium on carbon catalyst in the presence of acetic acid. google.com The reaction proceeds efficiently at room temperature and relatively low hydrogen pressures (e.g., 30 p.s.i.g.). google.com

In the pursuit of even greener alternatives, significant research has been directed towards the development of catalysts based on non-noble metals. Copper nanoparticles, for example, have emerged as a cost-effective and environmentally friendly option. tandfonline.com These can be synthesized using green methods, such as reduction with plant extracts, and have shown high catalytic activity for the reduction of nitrophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). tandfonline.comnih.gov The use of supported catalysts, such as copper nanoparticles on natural bentonite, further enhances their recyclability and stability. beilstein-journals.org

The reaction conditions for catalytic hydrogenation can be optimized to maximize yield and selectivity while minimizing environmental impact. Studies on the hydrogenation of related compounds, such as N-4-nitrophenyl nicotinamide, have shown that parameters like temperature, pressure, and solvent play a crucial role. rsc.org For example, using a Pd/SiO₂ catalyst, optimal conversion can be achieved at temperatures around 100°C and pressures up to 150 psig. rsc.org The choice of solvent can also influence the reaction, with polar solvents like methanol (B129727) often being employed. acs.org

Table 2: Catalytic Systems for the Reduction of Nitrophenols

CatalystSupportReducing AgentKey FindingsReference
5% PalladiumCarbonH₂High yield of p-aminophenol at room temperature. google.com
Copper NanoparticlesLemongrass Extract (stabilizer)NaBH₄Effective catalysis with an activation energy of 59.2 kJ/mol. tandfonline.com
Copper NanoparticlesNatural BentoniteNaBH₄High catalytic performance in water. beilstein-journals.org
Rhenium NanoparticlesCarbon/GrapheneNaBH₄Pseudo first-order kinetics under microwave irradiation. mdpi.com
Pd/SiO₂-H₂Optimal conversion at ~100°C and 150 psig for N-4-nitrophenyl nicotinamide. rsc.org

Solvent-Free and Additive-Based Approaches

Solvent-free and additive-based synthetic methods are at the forefront of green chemistry, aiming to eliminate the use of volatile organic compounds (VOCs) and reduce waste from the source. These approaches are particularly relevant to the synthesis of this compound and its analogs, offering pathways with improved environmental profiles.

Solvent-free reactions can be facilitated by techniques such as mechanochemistry, where mechanical energy (e.g., from ball milling) is used to drive chemical reactions. This method has been successfully applied to the reduction of 4-nitrophenol. For instance, a facile, solvent-free, and one-step route for the fabrication of N-doped carbon from alginic acid and ammonium (B1175870) chloride has been reported, which serves as a metal-free catalyst for the reduction of 4-nitrophenol. researchgate.net Another example involves the use of natural bentonite-supported copper nanoparticles for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, demonstrating the potential of this catalyst system for other reactions, including nitrophenol reduction. beilstein-journals.org

Additive-based approaches focus on the use of small amounts of substances to control the chemo- and regioselectivity of a reaction, thus avoiding the need for protecting groups and multiple reaction steps. In the context of aminophenol chemistry, additives can play a crucial role in directing the outcome of a reaction. For example, in the palladium-catalyzed aminocarbonylation of alkynes with aminophenols, the choice of ligand and additive can selectively produce either branched or linear amides. acs.orgresearchgate.net The use of p-toluenesulfonic acid (p-TsOH) as an additive with a 1,3-bis(diphenylphosphino)propane-based palladium catalyst efficiently promotes the formation of branched α,β-unsaturated amides. researchgate.net

While direct solvent-free or additive-based methods for the synthesis of this compound are not extensively documented, the principles demonstrated in the synthesis of related compounds provide a clear roadmap. The reduction of 3-phenyl-4-nitrophenol could potentially be achieved under solvent-free conditions using a supported catalyst and a solid reducing agent in a ball mill. Similarly, the strategic use of additives could enhance the selectivity of the reduction, preventing the formation of by-products.

Table 3: Examples of Solvent-Free and Additive-Based Syntheses

Reaction TypeCatalyst/AdditiveConditionsApplicationReference
Solvent-Free ReductionN-doped CarbonBall-millingReduction of 4-nitrophenol researchgate.net
Solvent-Free SynthesisCu NPs/BentoniteThermal, solvent-freeSynthesis of 1-substituted tetrazoles beilstein-journals.org
Additive-Controlled AminocarbonylationPd-catalyst / p-TsOH-Synthesis of branched α,β-unsaturated amides from aminophenols acs.orgresearchgate.net
Dehydrogenative SynthesisTEMPO / Water120°C, N₂ atmosphereSynthesis of N-functionalized 2-aminophenols nih.gov

Reactivity and Mechanistic Investigations of 4 Amino 3 Phenylphenol

Fundamental Organic Reactions of the Aminophenol Structure

The aminophenol core of the molecule is rich in electron density, making it highly reactive towards electrophiles and providing multiple sites for nucleophilic and other characteristic reactions. libretexts.orgrsc.org

The hydroxyl (-OH) and amino (-NH2) groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. libretexts.org In 4-Amino-3-phenylphenol, the positions ortho and para to these groups are the primary sites for electrophilic attack. The hydroxyl group directs to the C2 and C6 (ortho) positions, while the para position is occupied by the amino group. The amino group directs to the C5 and C3 (ortho) positions, with the para position being occupied by the hydroxyl group. The C3 position is already substituted with a phenyl group, and the C2 position is sterically hindered by this adjacent phenyl ring. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions.

However, the high reactivity conferred by these groups can also be a challenge, often leading to polysubstitution or oxidative decomposition under harsh reaction conditions. libretexts.orgrsc.org

Halogenation: Reactions with bromine or chlorine are expected to proceed readily without a Lewis acid catalyst, likely leading to polyhalogenated products. Controlling the stoichiometry and reaction conditions would be crucial to achieve mono-substitution. wikipedia.org Due to the high nucleophilic reactivity of phenol (B47542) and aniline (B41778) derivatives, even iodine, which is typically unreactive with many benzene (B151609) derivatives, can undergo substitution reactions. libretexts.org

Nitration: Direct nitration with nitric acid is often problematic for highly activated rings like phenols and anilines, as it can lead to significant oxidative decomposition into tarry byproducts alongside the desired nitration. libretexts.org To mitigate this, a common strategy involves first acetylating the highly activating amino group to form an acetanilide. This acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled nitration. The acetyl group can be removed later by hydrolysis. libretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with substrates containing an amino group. libretexts.org The basic nitrogen atom of the amino group reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that places a positive charge on the nitrogen. This transforms the substituent into a strong deactivating group, shutting down the electrophilic substitution reaction. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Predicted Major Product(s) Remarks / Challenges
Bromination Br₂ in a non-polar solvent 5-Bromo-4-amino-3-phenylphenol or di/tri-brominated products High reactivity makes it difficult to control; may lead to polysubstitution. libretexts.org
Nitration Dilute HNO₃ Mixture of nitrated products and decomposition tars Strong potential for oxidative decomposition of the ring. libretexts.org
Controlled Nitration 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat 5-Nitro-4-amino-3-phenylphenol Requires protection of the amino group as an acetamide (B32628) to prevent oxidation and control reactivity. libretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃ No reaction The amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide anion. units.it This phenoxide is a much stronger nucleophile than the parent phenol and can participate in various substitution reactions.

Ether Formation (O-Alkylation): In the presence of a base, the resulting phenoxide can react with alkyl halides via the Williamson ether synthesis to form the corresponding ether.

Ester Formation (O-Acylation): The hydroxyl group can react with acid chlorides or anhydrides to form phenyl esters. This reaction is often catalyzed by a base like pyridine.

Photochemical Reactions: Phenolate anions are known to be potent reducing agents in their excited state upon absorbing light. units.ituni-regensburg.de This property allows them to participate in photoredox catalysis or undergo direct functionalization through single-electron transfer processes. units.it

The primary aromatic amino group is basic and nucleophilic, allowing it to undergo a range of characteristic reactions.

Amide Formation (N-Acylation): The amino group readily reacts with acyl chlorides or anhydrides to form stable amides. As mentioned previously, this reaction is frequently used as a protecting strategy to moderate the reactivity of the amino group. libretexts.org

Diazotization: A cornerstone reaction of primary aromatic amines is their reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This process converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates that can be replaced by a wide variety of functional groups (e.g., -OH, -CN, -X, -H) through subsequent reactions (e.g., Sandmeyer reaction).

Table 2: Reactions at the Hydroxyl and Amino Functional Groups

Functional Group Reaction Type Reagents Product Type
Phenolic Hydroxyl O-Alkylation 1. Base (e.g., NaOH) 2. Alkyl halide (R-X) Phenyl Ether
Phenolic Hydroxyl O-Acylation Acyl chloride (RCOCl) or Anhydride, Base Phenyl Ester
Aromatic Amino N-Acylation Acyl chloride (RCOCl) or Anhydride N-Aryl Amide (Acetanilide derivative)
Aromatic Amino Diazotization NaNO₂, HCl, 0-5 °C Aryl Diazonium Salt

Oxidation-Reduction Chemistry of this compound

The presence of two electron-donating groups, -OH and -NH2, on the same aromatic ring makes this compound particularly susceptible to oxidation. rsc.orgsolubilityofthings.com Conversely, reductive processes are central to its synthesis from common precursors.

Aminophenols are readily oxidized, often by air or mild oxidizing agents, to form colored quinone-type structures. solubilityofthings.com The oxidation mechanism of the isomeric p-aminophenol has been studied in detail and provides a likely model for this compound.

The electrochemical oxidation of p-aminophenol in non-aqueous media proceeds through a two-step, one-electron transfer process. ustc.edu.cn The initial step is the oxidation of the amino group to form a radical cation intermediate. ustc.edu.cn This intermediate can then undergo a second one-electron oxidation at a more positive potential to form a quinone-imine. ustc.edu.cn Dimerization of the radical cation intermediate can also occur. ustc.edu.cn By analogy, the oxidation of this compound is expected to first form a radical cation, which is then oxidized to the corresponding 3-phenyl-1,4-benzoquinone-imine. The presence of these conjugated, colored species explains why aminophenol solutions often darken upon exposure to air. solubilityofthings.com

While the aminophenol itself is more likely to be oxidized, reductive methods are fundamental for its synthesis. A common and industrially relevant approach to synthesizing aminophenols is the reduction of a corresponding nitro- or nitroso-aromatic compound.

For instance, a plausible synthetic route to this compound would involve the chemical or catalytic reduction of 4-nitro-3-phenylphenol.

Catalytic Hydrogenation: This method involves reacting the nitro-precursor with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. This is a clean and efficient method for converting a nitro group to a primary amine.

Chemical Reduction: A variety of chemical reducing agents can also be employed, such as metals in acidic solution (e.g., Fe, Sn, or Zn in HCl).

A patent for the related compound 4-amino-3-methylphenol (B1666317) describes a two-step synthesis starting with m-cresol (B1676322), which is first subjected to a nitrosation reaction to form 4-nitroso-3-methylphenol. google.com This intermediate is then reduced via catalytic hydrogenation to yield the final aminophenol product. google.com A similar strategy could be envisioned starting from 3-phenylphenol (B1666291).

The oxidized quinone-imine form of this compound can, in turn, be reduced back to the aminophenol. This redox couple is often electrochemically reversible, a key feature in the voltammetric analysis of these compounds. ustc.edu.cn

Table 3: Relevant Oxidation and Reduction Reactions

Starting Material Reagents / Conditions Major Product Reaction Type
This compound Air, mild oxidizing agents (e.g., Fe³⁺) 3-Phenyl-1,4-benzoquinone-imine Oxidation
4-Nitro-3-phenylphenol H₂, Pd/C catalyst This compound Reduction (Catalytic Hydrogenation)
4-Nitroso-3-phenylphenol (by analogy) H₂, Catalyst This compound Reduction (Catalytic Hydrogenation) google.com
3-Phenyl-1,4-benzoquinone-imine Mild reducing agent (e.g., NaBH₄) or electrochemical reduction This compound Reduction

Photoreactivity and Photoinduced Reaction Mechanisms

The interaction of light with aminophenolic structures can initiate a cascade of complex chemical reactions. The specific arrangement of the amino, hydroxyl, and phenyl groups in this compound dictates its behavior in the excited state, influencing reaction pathways such as deamination and the formation of reactive intermediates.

Photodeamination Processes in Analogous Amino-Cresol Systems

While direct photodeamination studies on this compound are not extensively documented, research on analogous aminomethyl p-cresol (B1678582) derivatives provides significant mechanistic insights. researchgate.netacs.org The photochemical reactivity of these systems is distinct for the free amine versus their corresponding ammonium (B1175870) salts. researchgate.net Upon photoexcitation, these compounds generally exhibit low fluorescence quantum yields because the excited states readily undergo deamination reactions, leading to the formation of quinone methides (QMs). researchgate.netscispace.com

A crucial mechanistic feature is the role of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Theoretical studies using density functional theory (DFT) confirm that ESIPT is a prerequisite for the photodeamination reaction to occur. acs.org The process involves the transfer of the phenolic proton to the basic nitrogen atom of the amino group in the excited state. researchgate.netacs.org This transfer facilitates the subsequent cleavage of the carbon-nitrogen bond.

The efficiency of photodeamination is highly dependent on the pH of the solution, which governs the prototropic form of the molecule. researchgate.net For instance, in related systems, the most efficient deamination occurs when a monoamine is in its zwitterionic form (typically at pH 9-11) or when a diamine is in its monocationic form (pH 7-9). researchgate.netscispace.com The resulting QMs are reactive intermediates that can engage in further reactions with nucleophiles. researchgate.net

Table 1: Key Findings in Photoreactivity of Analogous Amino-Cresol Systems

Compound TypeKey Mechanistic StepPrimary PhotoproductInfluencing FactorsExperimental Observation
Aminomethyl p-cresol derivatives (amines)Excited-State Intramolecular Proton Transfer (ESIPT)Quinone Methides (QMs)pH, prototropic formLow fluorescence quantum yields, transient QMs detected by laser flash photolysis. researchgate.net
Aminomethyl p-cresol derivatives (ammonium salts)Deamination without prior ESIPTQuinone Methides (QMs)Different reactivity compared to free amines.Formation of longer-lived QMs compared to those from the corresponding free amine. researchgate.net

Excited State Dynamics and Reaction Pathways

Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). portlandpress.com From this state, several reaction pathways can become accessible. The molecule can relax back to the ground state via fluorescence or non-radiative decay, or it can undergo intersystem crossing to a longer-lived triplet excited state (T₁). portlandpress.comsemanticscholar.org

The excited state dynamics of aminophenols are often dominated by proton transfer reactions. semanticscholar.orgrsc.org Depending on the molecular geometry and environment, these can include:

Excited-State Intramolecular Proton Transfer (ESIPT): As seen in analogous systems, the acidic phenolic proton can be transferred to the basic amino group or even a carbon atom on an adjacent phenyl ring. researchgate.netrsc.org In studies of 2-phenylphenol, irradiation in D₂O led to deuterium (B1214612) exchange, indicating proton transfer to the phenyl ring. rsc.org

Excited-State Proton Transfer (ESPT): In protic solvents like water, proton transfer can be mediated by solvent molecules. semanticscholar.orgrsc.org This is a common pathway for phenols and aminobiphenyls where the acidic and basic sites are too far apart for direct intramolecular transfer. semanticscholar.org

Proton-Coupled Electron Transfer (PCET): This pathway, observed in meta-aminobiphenyl, involves the concerted or stepwise transfer of a proton and an electron, often leading to photoredox reactions from a triplet excited state. semanticscholar.orgrsc.org

For phenylphenol derivatives, photochemical excitation in aqueous media can lead to deprotonation of the phenol, followed by dehydration to yield highly reactive quinone methides (QMs). irb.hr The stability and lifetime of these QMs are influenced by the substitution pattern on the aromatic rings. irb.hr Given its structure, this compound could potentially follow these pathways, leading to transient reactive species.

Table 2: Potential Excited State Reaction Pathways for Aminophenolic Compounds

PathwayDescriptionRequired ConditionsObserved In
ESIPTProton transfer between groups within the same molecule in the excited state.Proximity of acidic (e.g., -OH) and basic (e.g., -NH2) sites.Aminomethyl cresol, ortho-aminobiphenyl. researchgate.netrsc.org
ESPTProton transfer mediated by solvent molecules.Protic solvent (e.g., water).meta- and para-aminobiphenyl, various phenols. semanticscholar.orgresearchgate.net
PCETCoupled transfer of a proton and an electron, often a redox process.Can involve singlet or triplet states.meta-aminobiphenyl. rsc.org
PhotodehydrationElimination of water following proton transfer.Aqueous media, specific substituents.Substituted phenylphenols. irb.hr

Degradation Mechanisms in Chemical Systems (Computational and Experimental)

The degradation of this compound can proceed through various mechanisms, including fragmentation and elimination reactions, which are heavily influenced by the electronic effects of its substituent groups.

Concerted Grob Fragmentation Pathways

Grob fragmentation is a heterolytic fragmentation of an aliphatic chain into three components: an electrofuge, an unsaturated fragment, and a nucleofuge. wpmucdn.com The reaction can proceed through either a concerted or a stepwise mechanism, though the concerted pathway is often favored. wpmucdn.com

For a molecule like this compound to undergo a classic Grob fragmentation, it would first need to be transformed into a suitable substrate, for example, through reaction at the amino or hydroxyl group to create a good nucleofuge and a stable electrofuge. A variation known as aza-Grob fragmentation involves a nitrogen atom at the 3-position of a 1,5-disubstituted chain, resulting in the formation of an imine. wikipedia.org While there is no direct evidence of this compound undergoing this specific degradation, it is a plausible pathway under conditions that would convert it into a suitable open-chain intermediate. For instance, nucleophile-induced Grob-type fragmentations have been reported where amines or alcohols can initiate the fragmentation cascade. chimia.ch

Beta-Elimination Mechanisms

Beta-elimination is a common reaction in organic chemistry involving the cleavage of a sigma bond at the position beta to a pair of electrons, which forms a new pi bond as a leaving group departs. nih.gov In organometallic chemistry, β-hydride elimination is a major decomposition pathway for metal alkyls that possess a β-hydrogen and an open coordination site on the metal. libretexts.orglibretexts.org

More relevant to this compound are β-amino eliminations. These reactions are often thermodynamically favored, particularly in the presence of a metal catalyst, due to the formation of strong metal-nitrogen bonds. libretexts.org The rate of β-amine elimination can be significantly affected by substitution on the nitrogen atom; for example, N-alkylation has been shown to increase the reaction rate in certain copper complexes. rsc.org Degradation of this compound via a β-elimination pathway would likely require prior modification of the molecule to form an appropriate substrate, such as an organometallic complex, or proceed under specific catalytic conditions that promote such a mechanism.

Influence of Substituent Effects on Degradation Kinetics

The kinetics of degradation reactions are highly sensitive to the electronic properties of substituents on the aromatic ring. In this compound, the key substituents are the electron-donating amino group (-NH₂) and the phenyl group (-C₆H₅).

Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density of the phenol ring, making it more susceptible to electrophilic attack and oxidation. It also lowers the O−H bond dissociation energy (BDE), facilitating reactions that involve hydrogen atom abstraction from the hydroxyl group. acs.org

Phenyl Group (-C₆H₅): The phenyl substituent can act as an electron-withdrawing group via induction but can also participate in resonance stabilization. Its net effect is complex and can influence the stability of intermediates and transition states.

Hydroxyl Group (-OH): This is also a strong electron-donating group that activates the ring towards electrophilic substitution.

Computational studies on substituted phenols have quantified these effects. For example, the presence of an activating group like -NH₂ generally accelerates degradation, while deactivating groups like -NO₂ or halogens can slow it down. researchgate.net In the degradation of various phenols, the reaction rate is often correlated with the electronic properties of the substituents. acs.orgresearchgate.net Therefore, the combined electronic effects of the amino and phenyl groups in this compound are expected to make it readily susceptible to oxidative degradation pathways.

Table 3: Influence of Substituents on Phenol Reactivity and Degradation

SubstituentElectronic EffectImpact on ReactivityExample Effect
-NH₂ (Amino)Strongly electron-donating, activatingIncreases susceptibility to oxidation; lowers O-H BDE.p-aminophenol has a lower O-H BDE than phenol. acs.org
-OH (Hydroxyl)Strongly electron-donating, activatingIncreases electron density on the aromatic ring.Activates the ring for electrophilic attack.
-NO₂ (Nitro)Strongly electron-withdrawing, deactivatingDecreases susceptibility to oxidation; increases acidity.p-nitrophenol is more acidic than phenol.
-C₆H₅ (Phenyl)Weakly deactivating (inductive), resonance capableComplex influence on intermediate stability.Studied in 4-phenylphenol (B51918) systems for degradation and photoreactivity. irb.hrresearchgate.net

Derivatives and Chemical Modifications of 4 Amino 3 Phenylphenol

Synthesis of Functionalized Derivatives of 4-Amino-3-phenylphenol

The presence of amino and hydroxyl functionalities on the biphenyl (B1667301) scaffold of this compound offers reactive sites for a variety of chemical transformations. These reactions enable the introduction of diverse functional groups, leading to the generation of novel derivatives with potentially unique chemical and physical properties.

Formation of Schiff Bases and Imines

Mannich Reaction Products and Aminomethylation

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde (B43269), and a primary or secondary amine. This reaction introduces an aminomethyl group onto the aromatic ring. For phenols, this substitution typically occurs at the ortho position to the hydroxyl group due to its activating and directing effects.

In the context of this compound, the Mannich reaction would likely lead to the introduction of an aminomethyl group at the position ortho to the hydroxyl group. Research on the aminomethylation of 2-chloro-4-phenylphenol, a structurally related compound, demonstrates the feasibility of this reaction. In that case, the reaction with formaldehyde and various secondary amines in ethanol at room temperature for several days afforded novel aminomethylated derivatives in good yields. The resulting Mannich bases can be isolated as free bases or as their hydrochloride salts and are amenable to full characterization by spectroscopic methods.

Sulfonyl-Containing Derivatives

The amino group of this compound can be readily derivatized to form sulfonamides. This is typically achieved by reacting the aminophenol with a sulfonyl chloride in the presence of a base. The resulting sulfonamide linkage is a key functional group in a wide array of chemical compounds. The synthesis of sulfonamide derivatives from various amino-containing compounds is a robust and widely employed synthetic strategy.

Other Substituted Derivatives for Targeted Research Applications

The versatile reactivity of the amino and hydroxyl groups of this compound allows for the synthesis of a broad spectrum of other derivatives. For example, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The amino group can undergo acylation to form amides or be used in various coupling reactions to introduce further aromatic or heterocyclic moieties. These modifications can be strategically employed to fine-tune the electronic and steric properties of the molecule for specific research applications.

Development of Libraries and Modular Synthesis Approaches

The creation of chemical libraries containing a diverse set of related compounds is a powerful tool in chemical research. For this compound, a modular or diversity-oriented synthesis approach could be employed to rapidly generate a library of derivatives. This strategy would involve utilizing the core scaffold of this compound and systematically introducing a variety of building blocks at its reactive sites.

For instance, a library of Schiff bases could be synthesized by reacting this compound with a collection of different aldehydes. Similarly, a library of Mannich bases could be generated by employing a range of secondary amines in the Mannich reaction. This modular approach allows for the systematic exploration of the chemical space around the this compound core.

Structural Elucidation of Novel this compound Derivatives

The definitive characterization of newly synthesized derivatives of this compound is crucial to confirm their chemical structures. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure of organic molecules.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For derivatives of this compound, characteristic signals would be expected for the aromatic protons, as well as for protons of the newly introduced functional groups.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the biphenyl core and in the appended functional groups would be diagnostic of the successful derivatization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For example, the formation of a Schiff base would be confirmed by the appearance of a characteristic imine (C=N) stretching vibration. Similarly, the formation of a sulfonamide would be indicated by the presence of characteristic S=O stretching bands.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a new derivative.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

Below is an illustrative data table summarizing the types of characterization data that would be collected for a hypothetical series of this compound derivatives.

Derivative TypeKey Functional GroupExpected ¹H NMR Signals (Illustrative)Expected IR Bands (cm⁻¹)
Schiff BaseImine (C=N)Aromatic protons, singlet for imine proton (~8-9 ppm)~1600-1650 (C=N stretch)
Mannich BaseAminomethylAromatic protons, singlet for methylene bridge (~3-4 ppm)C-H and N-H stretches
SulfonamideSulfonamide (SO₂NH)Aromatic protons, N-H proton~1350 & ~1160 (asymmetric & symmetric SO₂ stretch)

Regioselective Functionalization Strategies

The molecular structure of this compound features multiple reactive sites: a nucleophilic amino group (-NH₂), a phenolic hydroxyl group (-OH), and several positions on its two aromatic rings susceptible to electrophilic substitution. This complexity presents a significant challenge in achieving chemical modifications at a specific site without affecting the others. Consequently, regioselective functionalization strategies are paramount for the synthesis of well-defined derivatives. These strategies typically involve the careful selection of reagents, catalysts, and reaction conditions, or the use of protecting groups to temporarily block certain reactive sites.

Selective N-Functionalization

Modification of the amino group is a common strategy, often targeting the synthesis of amides and secondary or tertiary amines.

Selective N-Acylation: The direct acylation of aminophenols can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products. Achieving selective N-acylation requires conditions that favor the higher nucleophilicity of the amino group over the hydroxyl group. This is often accomplished by using specific acylating agents and controlling the reaction pH. For instance, reacting the aminophenol with an acylating agent like an acid chloride or anhydride (B1165640) under neutral or slightly basic conditions typically favors N-acylation. The use of mixed anhydrides, formed by reacting an organic acid with a sulfonyl chloride, has been shown to be an effective method for the selective N-acylation of amino alcohols. google.comgoogleapis.com

Selective N-Alkylation: Direct N-alkylation with alkyl halides is often problematic due to competing O-alkylation and the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. thieme-connect.de A successful regioselective strategy involves a two-step, one-pot reaction. First, the aminophenol is condensed with an aldehyde to form a Schiff base (imine). The subsequent in-situ reduction of the imine, commonly with a reducing agent like sodium borohydride (B1222165), yields the desired N-alkylated aminophenol. researchgate.netresearchgate.netumich.edu This method is highly selective for the amino group and prevents O-alkylation.

Selective O-Functionalization

Targeting the hydroxyl group for functionalization, such as in the synthesis of ethers (O-alkylation), generally requires the amino group to be protected.

Selective O-Alkylation: To achieve selective alkylation of the phenolic hydroxyl group, the more nucleophilic amino group must first be passivated. A common strategy is the reversible protection of the amino group by forming an imine. researchgate.netresearchgate.netumich.edu For example, this compound can be reacted with benzaldehyde to protect the amino group as a N-benzylidene derivative. The hydroxyl group of the resulting Schiff base can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). The final step involves the hydrolysis of the imine under acidic conditions to restore the free amino group, yielding the O-alkylated product. researchgate.netumich.edu

Functionalization TargetStrategyReagents/ConditionsProduct Type
Amino Group (-NH₂) (N-Functionalization) Selective N-Alkylation1. Condensation with Aldehyde (R-CHO)2. In-situ reduction (e.g., NaBH₄)N-Alkyl-4-amino-3-phenylphenol
Selective N-AcylationAcylating agent (e.g., Acyl Chloride, Anhydride) in controlled pHN-Acyl-4-amino-3-phenylphenol
Hydroxyl Group (-OH) (O-Functionalization) Selective O-Alkylation1. Protection of -NH₂ (e.g., with Benzaldehyde)2. Alkylation (Alkyl Halide, Base)3. Deprotection (Acid Hydrolysis)4-(Alkoxy)-3-phenylaniline

Selective C-H Functionalization on Aromatic Rings

The functionalization of the aromatic C-H bonds of this compound is directed by the existing amino and hydroxyl substituents. Both groups are strongly activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the hydroxyl group and ortho to the amino group are potential sites for electrophilic substitution.

Regioselective Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, iodine) onto the aromatic rings can be achieved through electrophilic halogenation. The positions of substitution are dictated by the powerful directing effects of the -OH and -NH₂ groups. Due to steric hindrance from the adjacent phenyl group, the position ortho to the hydroxyl group (C-2) is a likely site for substitution. Palladium-catalyzed C-H activation has emerged as a modern tool for the regioselective halogenation of complex molecules, offering precise control over the site of functionalization that might not be achievable with traditional electrophilic substitution methods. nih.govresearchgate.net The specific regioselectivity would depend on the exact reagents and catalytic system employed. nih.govnih.govresearchgate.net

Analytical Methodologies for the Characterization and Detection of 4 Amino 3 Phenylphenol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 4-Amino-3-phenylphenol. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FTIR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, each offer unique insights into the compound's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts (δ) based on their electronic environment. The aromatic protons on the two phenyl rings would appear in the downfield region, generally between 6.5 and 8.0 ppm. The specific splitting patterns (e.g., doublet, triplet, multiplet) would depend on the coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the rings. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-160 ppm. Carbons directly attached to the electron-withdrawing hydroxyl and amino groups would be shifted further downfield. For instance, the carbon atom bonded to the -OH group (C-1) would be expected around 150-155 ppm, while the carbon bonded to the -NH₂ group (C-4) would appear around 140-145 ppm.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish connectivity between protons and carbons, confirming the structural assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on typical chemical shift values for analogous compounds and predictive models, as direct experimental data is not widely published.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H₂-N-~3.5-4.5 (broad s)-
HO-~8.5-9.5 (broad s)-
Aromatic H~6.7-7.6 (m)-
C-1 (C-OH)-~152
C-2-~116
C-3 (C-Ph)-~129
C-4 (C-NH₂)-~142
C-5-~118
C-6-~115
C-1' (ipso)-~138
C-2'/C-6'-~129
C-3'/C-5'-~128
C-4'-~127

s = singlet, m = multiplet

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, probes the vibrational modes of the functional groups within this compound, offering a molecular "fingerprint." nist.gov

The FTIR spectrum is particularly useful for identifying the characteristic stretching and bending vibrations. The O-H stretching vibration of the phenolic group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching of the primary amine group gives rise to two distinct bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-O stretching of the phenol (B47542) and the C-N stretching of the aromatic amine are expected in the 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively. Aromatic C=C ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region. nist.gov

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations are often strong and sharp, providing clear structural information. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings would yield a particularly intense Raman signal.

Table 2: Key FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3600 - 3200Strong, Broad
N-H Stretch (Amine)3500 - 3300Medium (two bands)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1620 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
C-O Stretch1300 - 1200Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

UV-Vis spectroscopy measures the electronic transitions within the molecule. The chromophore of this compound is the biphenyl (B1667301) system, which is further modified by the presence of two powerful auxochromes: the hydroxyl (-OH) and amino (-NH₂) groups. These groups have non-bonding electrons (n electrons) that can interact with the π-electron system of the aromatic rings.

The primary electronic transitions observed in this molecule are π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the most intense absorption bands in aromatic compounds. The presence of the -OH and -NH₂ groups causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted biphenyl. This is due to the resonance effect, where the lone pairs on the oxygen and nitrogen atoms delocalize into the aromatic rings, reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nist.gov The spectrum would be expected to show strong absorption maxima (λmax) in the UV region, likely above 250 nm.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound and for deducing its structure through fragmentation analysis. The compound has a molecular formula of C₁₂H₁₁NO and a monoisotopic mass of approximately 185.0841 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 185. This peak is often the base peak in aromatic compounds due to the stability of the aromatic system. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high accuracy.

Fragmentation patterns provide structural clues. Common fragmentation pathways for phenols can involve the loss of a hydrogen atom ([M-1]⁺) or the loss of carbon monoxide ([M-28]⁺) to form a cyclopentadienyl (B1206354) cation derivative. docbrown.info Aromatic amines can undergo fragmentation through the loss of HCN ([M-27]⁺).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the selective and sensitive quantification of the compound in complex mixtures. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z 186) is generated in the first quadrupole. In the collision cell (second quadrupole), this precursor ion is fragmented, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and is widely used in quantitative analysis. mdpi.com A single quadrupole mass spectrometer can be used to confirm the molecular weight of the compound, but tandem MS (like a triple quadrupole) is superior for quantitative analysis in complex samples due to its enhanced selectivity. jasco-global.com

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (Predicted) Description
[M+H]⁺186Protonated molecule (ESI)
[M]⁺˙185Molecular ion (EI)
[M-CO]⁺˙157Loss of carbon monoxide
[M-HCN]⁺˙158Loss of hydrogen cyanide

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and quantification of this compound from reaction mixtures, environmental samples, or commercial products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of this compound. Due to its polarity and aromatic nature, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used. pom.go.id The mobile phase consists of a mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often containing a buffer or an acid (e.g., acetic acid, formic acid, or phosphoric acid) to control the ionization state of the amino and phenolic groups and ensure sharp, symmetrical peaks. pom.go.idsielc.com

Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from both more polar and less polar impurities.

Detection is typically accomplished using a UV-Vis or Photodiode Array (PDA) detector set at the absorption maximum (λmax) of the compound. A PDA detector has the added advantage of providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Table 4: Typical HPLC Conditions for the Analysis of Aminophenol Compounds

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.id
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic (e.g., 20:80 Acetonitrile:Buffer) pom.go.id
Flow Rate 0.5 - 1.0 mL/min pom.go.id
Column Temperature 25 - 40 °C pom.go.id
Injection Volume 5 - 20 µL
Detection UV/PDA at λmax (e.g., 275 nm) sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established technique for the separation and analysis of volatile and thermally stable compounds. For phenols and aminophenols, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC column. epa.gov Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance. phenomenex.comjfda-online.com

A common approach for the analysis of aminophenols involves a two-step derivatization procedure. oup.comoup.com First, the amine and hydroxyl groups are acetylated using a reagent like acetic anhydride (B1165640). This is followed by a second derivatization with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), to form N-acetylated and N-trifluoroacetylated products. oup.comoup.com These derivatives are more volatile and are highly responsive to electron capture detection (ECD), which offers excellent sensitivity. oup.comoup.com The separation of these derivatives can be achieved on capillary columns, such as an SP-2100 or a 3% OV-17 on Chromosorb W. oup.com

While a specific GC method for this compound is not extensively documented in readily available literature, the methodology applied to its isomers can be adapted. For instance, a method for the determination of aniline (B41778), 2-aminophenol, and 4-aminophenol (B1666318) has been established using a capillary GC column (HP-5) with flame ionization detection (FID). ingentaconnect.com The temperature programming and injector/detector temperatures would need to be optimized for the specific properties of this compound derivatives.

Below is a hypothetical data table illustrating typical GC conditions that could be adapted for the analysis of derivatized this compound, based on methods for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized Aminophenols

Parameter Condition 1 Condition 2
Column HP-5 (5% Ph Me Silicone), 10 m x 0.53 mm x 2.65 µm ingentaconnect.com SP-2100 capillary oup.com
Carrier Gas Nitrogen ingentaconnect.com Helium oup.com
Flow Rate 15 mL/min ingentaconnect.com 7 psi oup.com
Injector Temperature 280°C ingentaconnect.com -
Oven Program 70°C (2 min), then 10°C/min to 150°C (6 min) ingentaconnect.com 80°C to 130°C at 30°C/min oup.com
Detector Flame Ionization Detector (FID) ingentaconnect.com Electron Capture Detector (ECD) oup.com

| Detector Temperature | 300°C ingentaconnect.com | - |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions. chemistryhall.comlibretexts.orgwikipedia.org In the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product. libretexts.org This is achieved by spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals. libretexts.org The separation of the spots on the plate provides a visual indication of the reaction's progression. chemistryhall.com

For the analysis of aromatic amines by TLC, silica (B1680970) gel plates are commonly used as the stationary phase. niscpr.res.in The choice of the mobile phase is critical for achieving good separation and is dependent on the polarity of the compounds. niscpr.res.in A mixture of solvents is often used to obtain optimal resolution. Visualization of the spots for colorless compounds like many aromatic amines can be achieved by using a visualizing agent. Cinnamaldehyde (B126680) has been reported as a reagent that produces a yellow color with aromatic primary amines, allowing for their detection. researchgate.netrsc.org

The progress of a reaction can be monitored by observing the disappearance of the reactant spot and the appearance of a new product spot with a different retention factor (Rf). libretexts.org The Rf value is a measure of the distance traveled by the compound relative to the solvent front.

Table 2: General Parameters for TLC Reaction Monitoring

Parameter Description
Stationary Phase Silica gel G niscpr.res.in
Mobile Phase A mixture of organic solvents of varying polarities (e.g., butanol, cyclohexane, toluene) niscpr.res.in
Sample Application Capillary spotting of starting material, reaction mixture, and a co-spot libretexts.org
Development Ascending chromatography in a sealed chamber chemistryhall.com

| Visualization | UV light (if compounds are UV-active) or a chemical stain (e.g., cinnamaldehyde for aromatic amines) researchgate.netrsc.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. wikipedia.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. wikipedia.org For the analysis of aminophenols, which are amphiprotic, the pH of the background electrolyte (BGE) is a critical parameter as it determines the charge of the analytes and the magnitude of the electroosmotic flow (EOF). nih.gov

The separation of aminophenol isomers has been demonstrated using capillary zone electrophoresis (CZE). researchgate.net A borate (B1201080) buffer at a pH of 9.2 has been used to achieve separation. researchgate.net At this pH, the phenolic hydroxyl group is partially deprotonated, leading to a net negative charge on the aminophenol molecules, allowing for their separation based on differences in their charge-to-size ratios. nih.gov For the analysis of a broader range of phenolic compounds, a running buffer containing sodium dodecylsulfate (SDS) and acetonitrile can provide satisfactory separation. nih.gov

For detection, UV-Vis absorbance is commonly used, as phenolic compounds typically exhibit strong absorbance in the UV region. wikipedia.org Amperometric detection has also been successfully applied for the sensitive determination of acetaminophen (B1664979) and p-aminophenol in a miniaturized CE system. nih.gov

Table 3: Exemplary Capillary Electrophoresis Conditions for Aminophenol Separation

Parameter Condition 1 Condition 2
Capillary Fused-silica, 57 cm length nih.gov Fused-silica, 8.5 cm length nih.gov
Background Electrolyte 50 mM Borate buffer, pH 9.5 nih.gov Na₂B₄O₇-KH₂PO₄ buffer, pH 7.2 nih.gov
Separation Voltage 18 kV nih.gov 2000 V nih.gov
Detection UV Absorbance Amperometric (+600 mV vs. Ag/AgCl) nih.gov

| Analysis Time | < 4 min nih.gov | < 150 s nih.gov |

Electrochemical Analytical Techniques

Electrochemical techniques, particularly voltammetry, offer a highly sensitive and selective approach for the determination of electroactive compounds like aminophenols. mdpi.com The analysis is based on the oxidation or reduction of the target analyte at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the analyte.

For the detection of aminophenols, various modified electrodes have been developed to enhance the electrochemical signal and lower the detection limit. For instance, glassy carbon electrodes (GCEs) modified with materials like multi-walled carbon nanotubes (MWCNTs) and polyaniline (PANI), or graphene-chitosan composites have been used for the sensitive detection of 4-aminophenol. nih.gov The modification of the electrode surface can improve the electron transfer rate and increase the active surface area. nih.gov

The electrochemical behavior of aminophenols is pH-dependent, as protons are involved in their redox reactions. nih.gov Therefore, the pH of the supporting electrolyte needs to be optimized to achieve the best analytical performance. For 4-aminophenol, a pH of around 6.5 to 7.0 has been found to be optimal. nih.gov Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly employed. nih.gov SWV, in particular, can offer improved sensitivity and lower detection limits. nih.gov

Table 4: Performance of Modified Electrodes for 4-Aminophenol Detection

Electrode Linear Range (µM) Detection Limit (µM) Reference
LIC/MWCNT-PANI 0.1 - 55 0.006 nih.gov
Graphene-Chitosan/GCE 0.2 - 550 0.057 nih.gov
Ag-Pd@rGO/GCE 1.0 - 300 0.013 rsc.org

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.comhta-it.com For this compound, derivatization can be employed to enhance its performance in various analytical techniques.

In Gas Chromatography , derivatization is crucial to increase the volatility and thermal stability of the analyte. phenomenex.com The active hydrogens of the amino and hydroxyl groups can be replaced with non-polar groups. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common method for derivatizing phenols and amines. sigmaaldrich.com Acylation with reagents like acetic anhydride or trifluoroacetic anhydride is another effective strategy that produces derivatives suitable for GC analysis with sensitive detectors like ECD. jfda-online.comoup.comoup.com

In High-Performance Liquid Chromatography (HPLC) , derivatization is used to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. hta-it.comresearchgate.netjasco-global.com For phenols, derivatizing agents like 4-nitrobenzoyl chloride can be used to create a derivative with strong UV absorbance. scirp.org For the primary amino group, reagents such as o-phthalaldehyde (B127526) (OPA) can be used to form highly fluorescent isoindole derivatives. jasco-global.com

These derivatization strategies significantly lower the limits of detection and quantification, allowing for the trace analysis of this compound in complex matrices.

Table 5: Common Derivatization Reagents and Their Applications

Reagent Target Functional Group(s) Analytical Technique Benefit
Acetic Anhydride / TFAA Amino, Hydroxyl GC-ECD Increased volatility, high ECD response oup.comoup.com
BSTFA / TMCS Amino, Hydroxyl GC-MS Increased volatility, stable derivatives sigmaaldrich.com
4-Nitrobenzoyl Chloride Phenolic Hydroxyl HPLC-UV Enhanced UV absorption scirp.org

Computational Chemistry and Theoretical Studies on 4 Amino 3 Phenylphenol

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), have become a powerful tool for investigating the molecular properties of phenolic compounds. researchgate.net Methods like DFT offer a balance between computational cost and accuracy, making them suitable for studying complex organic molecules. researchgate.net For substituted phenylphenols, these calculations provide a comprehensive understanding of their geometry, reactivity, and spectral behavior. tandfonline.comresearchgate.net

Ground State Geometry Optimization (e.g., DFT/B3LYP)

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the configuration with the lowest possible energy. researchgate.net

Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely used and reliable method for this purpose. researchgate.netexplorationpub.com The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. inpressco.com This is paired with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. tandfonline.comresearchgate.net The optimization process adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. inpressco.com Subsequent vibrational frequency calculations are then performed to confirm that this stationary point corresponds to a true energy minimum, indicated by the absence of any imaginary frequencies. inpressco.comiiste.org

For a related isomer, 2-amino-4-phenylphenol (B72062), DFT/B3LYP/6-311++G(d,p) calculations have been performed to determine its optimized structure, showing good agreement with experimental data where available. tandfonline.comresearchgate.net This level of theory is expected to provide a similarly accurate prediction for the geometry of 4-amino-3-phenylphenol.

Vibrational Frequencies and Spectra Simulation

Once the optimized geometry is obtained, the same level of theory (e.g., DFT/B3LYP) can be used to calculate the harmonic vibrational frequencies. mdpi.com These calculations are essential for several reasons: they confirm the optimized structure is a true minimum, provide the zero-point vibrational energy (ZPVE), and allow for the simulation of infrared (IR) and Raman spectra. explorationpub.comresearchgate.net

The calculated frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching and bending of bonds. researchgate.net While there is often a systematic overestimation of frequencies by harmonic calculations, this can be corrected using scaling factors, leading to excellent agreement with experimental spectra. mdpi.com For instance, in a study on the isomer 2-amino-4-phenylphenol, the root mean square (rms) error between experimental and calculated vibrational frequencies was found to be as low as 6.97 cm⁻¹. tandfonline.comresearchgate.net The potential energy distribution (PED) analysis is also used to provide unambiguous assignments for each vibrational mode. researchgate.net

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹) for 2-amino-4-phenylphenolCalculated (B3LYP) (cm⁻¹) for 2-amino-4-phenylphenol
OH Stretch33773620
NH₂ Asymmetric Stretch34663530
NH₂ Symmetric Stretch33773440
CH Stretch (Phenyl Ring)30643070
C=C Stretch (Phenolic Ring)16171625
OH In-plane Bend13421350
C-O Stretch12601270

Data adapted from a study on the isomer 2-amino-4-phenylphenol, demonstrating the typical correlation between experimental and calculated values. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. ajchem-a.com The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. iiste.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. nih.gov FMO analysis also helps in understanding intramolecular charge transfer and the origin of electronic transitions. tandfonline.comresearchgate.net

ParameterCalculated Value (eV) for 2-amino-4-phenylphenol
E(HOMO)-5.11
E(LUMO)-0.90
Energy Gap (ΔE)4.21

Calculated FMO energies for the isomer 2-amino-4-phenylphenol using DFT/B3LYP/6-311++G(d,p). The energy gap provides insight into the molecule's electronic stability. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de The MESP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.net For substituted phenols, MESP investigations can identify the most reactive sites for intermolecular interactions, such as hydrogen bonding. tandfonline.comresearchgate.net In the case of 2-amino-4-phenylphenol, MESP analysis revealed that the most negative potential is located around the phenolic oxygen atom, identifying it as a primary site for electrophilic interaction. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule, which is an invaluable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. mdpi.com

The GIAO method, typically used in conjunction with a DFT functional like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus. mdpi.com These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). researchgate.net Studies on related phenylphenol isomers have shown an excellent linear correlation between experimental and theoretically predicted ¹H and ¹³C chemical shifts, with low root-mean-square deviation (RMSD) values, confirming the accuracy of the computational models. tandfonline.comresearchgate.net

Atom Position (in 2-amino-4-phenylphenol)Experimental ¹³C Chemical Shift (ppm)Calculated (GIAO) ¹³C Chemical Shift (ppm)
C1 (C-OH)145.4150.1
C2 (C-NH₂)138.2141.6
C3115.4118.2
C4 (C-Phenyl)127.3130.5
C5118.9121.3
C6115.4117.9

Comparison of experimental and calculated ¹³C NMR chemical shifts for the isomer 2-amino-4-phenylphenol, showing the predictive power of the GIAO method. The RMSD for ¹³C shifts in this study was 5.39 ppm. tandfonline.comresearchgate.net

Thermodynamic Parameters and Rotational Constants

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. Based on the optimized geometry and calculated vibrational frequencies, statistical thermodynamics can be applied to determine properties such as entropy, heat capacity, and enthalpy. researchgate.netmdpi.com These parameters are calculated assuming the rigid rotor-harmonic oscillator model. tandfonline.com

The calculations also yield the rotational constants (A, B, C) of the molecule, which are derived from the principal moments of inertia of the optimized structure. tandfonline.com These constants are fundamental for interpreting microwave spectroscopy data, although such experimental data is rare for molecules of this complexity.

Thermodynamic ParameterCalculated Value for 2-amino-4-phenylphenol
Entropy (S)101.5 cal mol⁻¹ K⁻¹
Heat Capacity (Cp)43.8 cal mol⁻¹ K⁻¹
Rotational Constant A1.49 GHz
Rotational Constant B0.43 GHz
Rotational Constant C0.34 GHz

Theoretically calculated thermodynamic parameters and rotational constants for the isomer 2-amino-4-phenylphenol at 298.15 K and 1 atm. tandfonline.comresearchgate.net

Prediction of Acidity (pKa) Values for Phenol (B47542) Derivatives

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the extent of ionization of a molecule in a given solvent. For phenolic compounds, the pKa value pertains to the deprotonation of the hydroxyl group (-OH), a process that is highly sensitive to the nature and position of other substituents on the aromatic ring. The ability to accurately predict pKa values is of immense interest in chemical, pharmaceutical, and environmental research, as properties like solubility, lipophilicity, and bioavailability are pKa-dependent. xray.cz Computational chemistry offers powerful tools for the in silico prediction of pKa, providing insights that can guide synthesis and molecular design. nih.govmdpi.comtorvergata.it

Numerous computational strategies have been developed for this purpose, broadly categorized into methods based on quantum mechanics (QM) and quantitative structure-property relationships (QSPR). xray.cz The direct calculation of pKa from first principles is challenging, as an error of just 1.36 kcal/mol in the free energy of dissociation (ΔG°) can lead to an error of one full pKa unit. afit.edu Consequently, many modern approaches rely on correlations between calculated properties and experimental pKa values or employ sophisticated thermodynamic cycles and solvation models to achieve higher accuracy. afit.edunih.gov

Quantum Mechanical and DFT Approaches

Quantum mechanical methods, particularly Density Functional Theory (DFT), are at the forefront of pKa prediction for phenolic compounds. neliti.com These methods calculate the energies of the protonated (phenol) and deprotonated (phenolate) species, from which the pKa can be derived. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to simulate the solvent environment. nih.govresearchgate.net

Recent studies have systematically evaluated various computational protocols. For instance, research has shown that DFT calculations using the CAM-B3LYP functional with a 6-311G+dp basis set, combined with a Solvation Model based on Density (SMD), can yield accurate pKa values for a range of substituted phenols. nih.govmdpi.comresearchgate.net A key finding from this work was the significant improvement in accuracy achieved by including two explicit water molecules in the calculation to model the specific hydrogen-bonding interactions at the reaction center. mdpi.comresearchgate.net This approach, which does not require empirical correction factors, provided a mean absolute error of approximately 0.3 pKa units for a set of 13 phenols. nih.govmdpi.comresearchgate.net

Other extensive studies have tested a wide array of functionals (e.g., M06-2X, B3LYP, PBE0) and solvent models (SMD, PCM). nih.govresearchgate.net While direct calculations often yield less accurate results, excellent predictive accuracy is achieved by establishing linear correlations between the calculated Gibbs free energy difference of the acid-base pair (ΔG°aq) and the experimental pKa values. nih.govresearchgate.net Using this correlation approach, mean absolute errors as low as 0.26–0.27 pKa units have been reported, demonstrating the robustness of the methodology for both simple and structurally complex phenols. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models offer an alternative and computationally efficient method for pKa prediction. xray.cz These models establish a statistical relationship between a set of calculated molecular descriptors and the experimental pKa. Partial atomic charges have proven to be highly effective descriptors for this purpose. xray.czacs.org

In a comprehensive study involving 124 phenol molecules, various QSPR models were built using atomic charges calculated with different levels of theory (e.g., MP2, HF, B3LYP), basis sets (e.g., 6-31G, 6-311G), and population analysis schemes (e.g., Mulliken, NPA, Löwdin). acs.org The results indicated that many of these models could predict pKa values with high accuracy, with over 25% of the models achieving a correlation coefficient (R²) greater than 0.95 and a root-mean-square error below 0.49. acs.org The most accurate models were often derived from charges calculated at the MP2/6-31G or HF/6-31G* levels of theory. acs.org These findings underscore that even with simpler models, a careful choice of computational method and descriptor can lead to reliable pKa predictions. xray.czacs.org

While no specific computational studies on the pKa of this compound are available in the reviewed literature, the established methods provide a clear framework for how its acidity would be theoretically determined. The presence of an electron-donating amino group (-NH₂) and a bulky phenyl group (-C₆H₅) would both influence the acidity of the phenolic proton. The amino group is expected to increase the pKa (decrease acidity) compared to phenol, while the phenyl group's effect would be more nuanced. For context, the experimental pKa of the phenolic proton in p-aminophenol is 10.3, which is higher than that of phenol (9.95), demonstrating the electron-donating effect of the amino group. stackexchange.comdrugbank.com The experimental pKa of 4-phenylphenol (B51918) is 9.55, indicating a slight increase in acidity compared to phenol. acs.orglookchem.com A computational investigation of this compound would need to carefully account for the interplay of these electronic and steric effects.

The table below summarizes the experimental pKa values for related phenol derivatives and the accuracy of various computational methods reported in the literature.

CompoundExperimental pKaComputational MethodMean Absolute Error (pKa units)Reference
Phenol9.95 - 10.02H₂O/CAM-B3LYP/SMD~0.3 nih.govmdpi.comresearchgate.net
p-Aminophenol10.3Not specified in studiesN/A stackexchange.comdrugbank.com
4-Phenylphenol9.55Not specified in studiesN/A acs.orglookchem.com
Set of 13 PhenolsVaries2H₂O/CAM-B3LYP/SMD0.3 nih.gov
Set of 20 PhenolsVariesM062X/6-311++G(d,p) with statistical correction0.14 neliti.com
Set of 27 PhenolsVariesPCM/Correlation with ΔG°aq0.26 - 0.27 nih.govresearchgate.net
Set of 124 PhenolsVariesQSPR (MP2/6-31G*)&lt;0.49 (RMSE) acs.org

Applications in Chemical and Biochemical Research Excluding Clinical Applications

Role in Polymer and Materials Science Research

The bifunctional nature of 4-Amino-3-phenylphenol, possessing both an amine and a hydroxyl group, allows it to act as a monomer in the synthesis of various polymers. The presence of the bulky phenyl group can impart unique properties to the resulting materials.

Monomeric Units in Polymer Synthesis

In principle, this compound could serve as a monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and polybenzoxazoles. The amino group can react with carboxylic acid derivatives to form amide linkages, while the hydroxyl group can participate in esterification or etherification reactions. The rigid phenyl substituent would be expected to enhance the thermal stability and mechanical strength of the polymer backbone. However, specific examples and detailed studies of polymers synthesized directly from this compound are not readily found in the scientific literature.

Stabilizer Applications in Polymeric Systems

Phenolic compounds are well-known for their antioxidant properties, which are crucial for stabilizing polymeric systems against degradation caused by heat, light, and oxidation. The hydroxyl group on the phenol (B47542) ring can act as a radical scavenger. While there is extensive research on various phenolic stabilizers, specific studies detailing the use and efficacy of this compound for this purpose are not prominently documented.

Development of Advanced Materials

The structure of this compound suggests its potential incorporation into advanced materials. For instance, its derivatives could be explored for applications in heat-resistant polymers or materials with specific optical or electronic properties. The combination of the aminophenol core with the phenyl group could lead to materials with a high glass transition temperature and good dimensional stability. Research into these specific applications for this compound is not widely reported.

Catalytic Applications and Catalyst Design

The amino and hydroxyl groups in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. Furthermore, the molecule itself could potentially act as an organocatalyst in certain reactions.

As Ligands or Organocatalysts in Organic Transformations

Derivatives of aminophenols can serve as effective ligands for a variety of metal-catalyzed reactions, such as cross-coupling reactions. The nitrogen and oxygen atoms can chelate to a metal center, influencing its catalytic activity and selectivity. While the general class of aminophenol ligands is known, specific research detailing the synthesis and application of this compound-based ligands is scarce.

Involvement in Reduction Reactions (e.g., nitro group reduction to amino)

The catalytic reduction of nitro compounds to amines is a fundamental transformation in organic synthesis. This process often employs metal catalysts. While aminophenol derivatives can sometimes play a role in these catalytic systems, either as ligands or modifiers, there is no specific evidence in the provided search results to suggest a direct and significant role for this compound in the catalytic reduction of nitro groups. Such reductions typically utilize metal nanoparticles or complexes as the primary catalytic species.

Exploration of Enzyme Catalysis in Related Biphenyl (B1667301) Systems (e.g., 2-hydroxybiphenyl-3-monooxygenase)

While direct enzymatic catalysis studies on this compound are not extensively documented, its structure as a substituted biphenyl phenol is analogous to substrates of well-characterized enzyme systems. A prominent example is 2-hydroxybiphenyl 3-monooxygenase (HbpA), an FAD-dependent aromatic hydroxylase found in soil bacteria like Pseudomonas azelaica. This enzyme is crucial for the biodegradation of biphenyl compounds.

HbpA catalyzes the ortho-hydroxylation of a wide array of 2-substituted phenols. The process involves the conversion of 2-hydroxybiphenyl into 2,3-dihydroxybiphenyl, utilizing NADH and molecular oxygen. The catalytic mechanism is a three-substrate reaction where the binding of the 2-hydroxybiphenyl substrate stimulates the rate of enzyme reduction by NADH by two orders of magnitude. Following the reduction of the flavin cofactor (FAD), the enzyme reacts with oxygen to form key intermediates, a flavin C(4a)-hydroperoxide and a subsequent flavin C(4a)-hydroxide, which are responsible for the hydroxylation of the aromatic substrate.

Structural studies of HbpA have provided insights into its mechanism, identifying key amino acid residues in the active site that are responsible for substrate binding and deprotonation. The understanding of enzymes like HbpA, which act on biphenyl structures, provides a foundational model for predicting the potential enzymatic modification of related compounds such as this compound in biological systems or for biocatalytic applications.

Utilization as Biochemical Probes in In Vitro Studies

The utility of a molecule as a biochemical probe depends on its ability to interact specifically with biological targets or to signal changes in a biological environment.

Probes for Enzyme Activity (e.g., oxidases like LOX, MAO)

Based on available research, there is no significant evidence to suggest that this compound is utilized as a specific biochemical probe for monitoring the activity of oxidase enzymes such as lipoxygenase (LOX) or monoamine oxidase (MAO).

Investigations of Interactions with Biomolecules (e.g., DNA, amino acids, microbial proteins)

Scientific literature does not provide specific examples or detailed studies on the direct interactions of this compound with biomolecules like DNA, amino acids, or microbial proteins.

Development of Fluorescent Reporters

The development of fluorescent reporters often requires molecules with specific photophysical properties, such as a high quantum yield and sensitivity to environmental changes. There is no indication in the current body of scientific work that this compound possesses the requisite characteristics or has been developed as a fluorescent reporter.

Precursor and Intermediate in the Synthesis of Specialty Chemicals

Development of Dyes and Pigments

The chemical structure of this compound makes it a valuable precursor for the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic organic colorants used today. jbiochemtech.com The synthesis process leverages the two key functional groups present in the this compound molecule: the primary aromatic amine (-NH₂) and the phenolic hydroxyl group (-OH) on a biphenyl scaffold.

The formation of an azo dye from this compound typically involves a two-step process:

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This reaction is carried out in an acidic solution (e.g., with hydrochloric acid) at low temperatures (0–5 °C) by adding sodium nitrite (B80452). The resulting diazonium salt is a reactive intermediate.

Azo Coupling: The diazonium salt is then reacted with a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative. In a straightforward synthesis, another molecule of this compound could potentially act as the coupling component, or various other couplers can be used to generate a diverse range of colors. The coupling reaction forms a stable molecule containing the azo group (-N=N-), which is a powerful chromophore responsible for the intense color of the dye.

The final color of the dye can be tuned by modifying the chemical structure of the coupling component. jbiochemtech.comjbiochemtech.com This versatility allows for the creation of a wide spectrum of colors, from yellow and orange to red and blue. jbiochemtech.com Dyes synthesized from phenolic precursors are noted for their application in dyeing textile fibers like polyester and nylon, often exhibiting good fastness properties. iiste.org

Agrochemical Synthesis

While specific documentation detailing the use of this compound as a direct intermediate in the synthesis of modern agrochemicals is not prominently available, the broader class of aminophenol derivatives is recognized for its role in creating crop protection agents. For instance, the related compound 4-amino-3-methyl-phenol is known to serve as an intermediate in the manufacturing of pesticides google.com. This establishes a precedent for the utility of substituted aminophenols in developing new agricultural chemicals. The core structure of these compounds provides a versatile scaffold for building more complex molecules with desired biocidal activities.

Photographic Developers

In the field of photography, developing agents are essential chemicals that convert a latent image on photographic film or paper into a visible one. This is achieved through a chemical reduction process where silver halides exposed to light are converted into black metallic silver. Aminophenol derivatives are a well-established class of developing agents google.com.

Commonly used developing agents from this chemical family include:

p-Aminophenol

Metol (monomethyl-p-aminophenol hemisulfate) wikipedia.org

o-Aminophenol google.com

5-amino-2-hydroxytoluene google.com

These compounds are effective reducing agents that facilitate the formation of the photographic image wikipedia.org. Given its structure as an aminophenol, this compound possesses the necessary functional groups to potentially act as a developing agent, though it is not as commonly cited as agents like metol or hydroquinone.

Research into Antimicrobial Properties in Related Phenylphenols

Extensive research has been conducted on the antimicrobial properties of phenylphenols, particularly ortho-phenylphenol (OPP), a structural relative of this compound. OPP is a well-known biocide utilized for its effective bacteriostatic and fungicidal properties atamanchemicals.comnih.gov.

OPP has been employed in a variety of preservation and disinfection applications:

Agriculture : Used to control fungal and bacterial growth on stored fruits and vegetables, such as citrus and pears atamanchemicals.com. It is also used for disinfecting seed boxes atamanchemicals.com.

Industrial Products : Incorporated as a preservative in paints, adhesives, leather, and textiles atamanchemicals.com.

Disinfection : Acts as a disinfectant for surfaces in homes, hospitals, and food processing facilities atamanchemicals.com.

Research into the mechanism of action of OPP against bacteria like Staphylococcus aureus has revealed that the compound inhibits the biosynthesis of essential amino acids. Specifically, it downregulates the genes involved in the diaminopimelate (DAP) pathway, which is critical for producing lysine, a fundamental component of the bacterial peptidoglycan cell wall nih.gov. This mode of action is comparable to that of some antibiotics nih.gov.

Studies have also demonstrated the efficacy of OPP against other challenging pathogens. As an active ingredient in fumigation disinfectants, it has shown potent bactericidal activity against Pseudomonas aeruginosa and Enterococcus hirae semanticscholar.org. Furthermore, research has shown that the antimicrobial effects of 2-phenylphenol can be significantly enhanced when used in combination with other agents. A synergistic effect was observed when combined with triclosan, which improved its activity against P. aeruginosa and various fungi nih.gov.

The table below summarizes key research findings on the antimicrobial properties of the related compound, ortho-phenylphenol.

Target OrganismApplication/ContextKey Research Finding
Staphylococcus aureusMechanistic StudyInhibits cell wall synthesis by downregulating the diaminopimelate (DAP) and lysine biosynthesis pathway nih.gov.
Pseudomonas aeruginosaDisinfectionEffective as a fumigant disinfectant semanticscholar.org. Shows synergistic bactericidal activity when combined with triclosan nih.gov.
Enterococcus hiraeDisinfectionDemonstrates effective bactericidal activity in fumigant disinfectant formulations semanticscholar.org.
FungiAgrochemical & IndustrialUsed as a fungicide to protect stored fruits, wood, and textiles atamanchemicals.com. Shows synergistic antifungal activity with triclosan nih.gov.

Environmental Fate and Degradation Studies of Phenolic Compounds, Including 4 Amino 3 Phenylphenol

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 4-Amino-3-phenylphenol, the key abiotic degradation mechanisms are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds with hydroxyl and amino groups are generally susceptible to photodegradation.

Direct Photolysis: this compound can undergo direct photolysis by absorbing light energy, leading to the excitation of electrons and subsequent bond cleavage or rearrangement. The presence of the phenolic hydroxyl group and the amino group on the aromatic ring system is expected to facilitate this process.

Indirect Photolysis: Indirect photolysis involves the degradation of a compound by reactive species generated from other light-absorbing substances in the environment, known as photosensitizers. In aquatic environments, dissolved organic matter (DOM), nitrate, and nitrite (B80452) can act as photosensitizers, producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•). These highly reactive species can readily attack the electron-rich aromatic rings of this compound.

The degradation of 4-hydroxybiphenyl, a structurally related compound, in the atmosphere is primarily driven by its reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 6 hours echemi.com. Similarly, the photo-oxidation of 4-aminobiphenyl can be initiated by singlet oxygen researchgate.net. For this compound, the degradation is likely to proceed through hydroxylation of the aromatic rings, oxidation of the amino group, and eventual ring cleavage, leading to the formation of smaller, more polar intermediates. The quantum yield of photoxidation for 4-hydroxybiphenyl in water has been measured at 0.09, suggesting that photodegradation can be a significant removal mechanism in aquatic environments echemi.com.

The following table summarizes potential photolytic degradation pathways for this compound based on studies of related compounds.

Degradation PathwayDescriptionProbable Intermediates
Hydroxylation Addition of hydroxyl radicals to the aromatic rings.Dihydroxylated and trihydroxylated derivatives
Amino Group Oxidation Oxidation of the amino group to nitroso or nitro groups.4-Nitroso-3-phenylphenol, 4-Nitro-3-phenylphenol
Ring Cleavage Opening of the aromatic rings following oxidation.Aliphatic carboxylic acids and smaller organic molecules

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems.

Aromatic amines and phenols are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 4-9) nih.gov. The carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the hydroxyl group attached to an aromatic ring are not readily cleaved by water. Studies on the hydrolysis of amides show that this process typically requires acidic or basic conditions and heating libretexts.orgchemguide.co.uk. Therefore, this compound is expected to be hydrolytically stable in most natural environmental compartments.

Biotic Degradation Pathways by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

The biodegradation of aromatic compounds by microorganisms is a well-documented process. Bacteria, in particular, have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon and energy. The degradation of this compound is likely to be initiated by enzymes that modify the functional groups or cleave the aromatic rings.

Based on studies of related compounds, several initial steps in the microbial transformation of this compound can be proposed:

Hydroxylation: Monooxygenases and dioxygenases are key enzymes in the initial attack on aromatic rings. These enzymes can introduce additional hydroxyl groups to the phenyl or phenol (B47542) ring of the molecule.

Deamination: The removal of the amino group can occur, leading to the formation of a phenolic biphenyl (B1667301) derivative.

Ring Cleavage: Following initial modifications, dioxygenases can cleave the aromatic rings. This is a critical step in the mineralization of the compound. The cleavage can occur via ortho- or meta-pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

The degradation of bisphenol F, which also contains two phenolic rings, by Sphingobium yanoikuyae involves initial hydroxylation followed by oxidation and ring cleavage nih.govresearchgate.net. Similarly, the degradation of 4-hydroxybiphenyl has been shown to be utilized as a sole carbon source by a Pseudomonas strain nih.gov.

The kinetics of biodegradation describe the rate at which a compound is broken down by microorganisms. These kinetics can be influenced by various factors, including the concentration of the compound, the microbial population density, temperature, pH, and the availability of other nutrients.

Studies on the biodegradation of phenol and substituted phenols often follow Michaelis-Menten or Haldane kinetics, where the degradation rate increases with substrate concentration up to a certain point, after which inhibition may occur at higher concentrations dntb.gov.ua.

The biodegradation pathway of this compound is expected to converge with the degradation pathways of other aromatic compounds. Once the aromatic rings are cleaved, the resulting aliphatic intermediates are typically funneled into the tricarboxylic acid (TCA) cycle, leading to their complete mineralization to carbon dioxide and water.

The table below outlines a plausible biodegradation pathway for this compound, drawing parallels from the degradation of biphenyl and other substituted phenols.

StepEnzymatic ReactionIntermediate Compounds
1. Initial Oxidation Dioxygenation of one of the aromatic rings.Dihydrodiol derivative
2. Dehydrogenation Formation of a dihydroxy-biphenyl derivative.3-Phenylcatechol or a related diol
3. Ring Cleavage Extradiol or intradiol cleavage of the dihydroxylated ring by a dioxygenase.Muconic semialdehyde derivative
4. Further Metabolism Conversion of the ring cleavage product into intermediates of central metabolism.Pyruvate, Acetaldehyde, Succinate

Occurrence and Distribution in Environmental Matrices (Theoretical and Analytical Perspectives)

The occurrence and distribution of this compound in the environment are influenced by its physicochemical properties, sources of release, and degradation rates.

The main sources of aromatic amines in the environment include various chemical industries such as those producing dyes, pharmaceuticals, and pesticides imrpress.com. 4-aminobiphenyl, a related compound, is known to be present in tobacco smoke and can be formed from the degradation of benzidine in the environment nih.govwho.int.

The environmental distribution of a chemical can be predicted based on its properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Compounds with low water solubility and high Kow tend to adsorb to soil and sediment, while more soluble compounds are more likely to be found in water. 4-Phenylphenol (B51918), a similar compound, is very slightly soluble in water wikipedia.org.

The following table summarizes the key aspects of the environmental occurrence and distribution of this compound from a theoretical and analytical standpoint.

AspectDescription
Potential Sources Industrial wastewater from dye, pharmaceutical, and chemical manufacturing. Byproduct of other chemical processes.
Environmental Compartments Expected to be found in water, soil, and sediment near industrial discharge points.
Transport and Partitioning Moderate to low water solubility suggests potential for adsorption to soil and sediment.
Analytical Detection HPLC with UV or mass spectrometry detection are suitable methods for quantification in environmental samples.

Presence in Aquatic Environments (Surface Water, Groundwater)

Phenolic compounds are recognized as environmental pollutants that can significantly affect water quality. nih.gov While specific monitoring data for this compound in aquatic environments is not widely available, the behavior of related compounds such as aminophenols and other phenolic derivatives provides insight into its likely presence and persistence.

Aminophenols are used as intermediates in the chemical, pharmaceutical, and dye industries, and their release into the environment can occur through wastewater. researchgate.net For instance, p-aminophenol is a known transformation product of the widely used analgesic acetaminophen (B1664979) and has been detected in wastewater treatment plant effluents and river water. researchgate.netnih.gov Given its industrial uses, this compound could potentially enter aquatic systems through similar pathways.

Studies have documented the presence of various pesticides and industrial chemicals in both surface and groundwater. mdpi.comnih.gov The detection of these compounds often depends on their usage patterns, chemical stability, and the analytical methods employed for monitoring. mdpi.com The solubility and persistence of a compound are key factors governing its concentration in aquatic systems. While this compound is almost insoluble in water, its potential to enter waterways through industrial discharge remains a concern. researchgate.net The degradation of aminophenols in water can be influenced by processes such as oxidation and reaction with disinfectants like chlorine, which can lead to the formation of various by-products. researchgate.netnih.gov

Reported Analytes in Aquatic Environmental Studies

Compound/Compound ClassEnvironmental MatrixKey FindingsReference
Aminophenol IsomersSurface Water (Rivers)Detected in a monitoring program, indicating their presence as environmental contaminants. researchgate.netnih.gov
p-AminophenolWastewater Treatment Plants, River WaterAccumulates as a degradation product of acetaminophen. nih.gov
Pesticides (e.g., Atrazine)Surface and GroundwaterFrequently detected in agricultural areas. mdpi.com
Bisphenol A (BPA)Surface Water, Groundwater, SedimentsReleased from industrial activities and wastewater treatment plants. nih.gov

Atmospheric Distribution

Information on the specific atmospheric distribution of this compound is limited. However, the atmospheric fate of a chemical is governed by its physical and chemical properties, such as vapor pressure and reactivity with atmospheric oxidants. epa.gov Compounds with low vapor pressure tend to adsorb to particulate matter, while more volatile compounds can be transported over long distances in the gas phase.

The atmospheric transport and deposition of pollutants are influenced by meteorological conditions and the compound's persistence. epa.gov For semi-volatile organic compounds, which likely includes this compound, deposition can occur through both wet (rain, snow) and dry (particle settling) processes, leading to contamination of soil and water bodies. epa.gov The atmospheric hydroxylation rate is a key parameter for estimating the atmospheric lifetime of organic compounds. For a structurally similar compound, 3-Amino-4-methylbiphenyl, a predicted atmospheric hydroxylation rate of 2.34e-11 cm³/molecule-sec has been reported, suggesting it can be degraded in the atmosphere. epa.gov A similar reactivity would be expected for this compound.

Soil Contamination and Leaching Potential

When introduced to the soil environment, the fate of this compound is determined by processes such as adsorption, degradation, and leaching. The extent to which a compound is mobile in soil is largely dependent on its sorption characteristics, often quantified by the organic carbon-normalized sorption coefficient (Koc).

A high Koc value indicates strong binding to soil organic matter, which reduces the compound's mobility and potential to leach into groundwater. Conversely, a low Koc value suggests higher mobility. For ortho-phenylphenol, a related compound, Koc values ranging from 894 to 1703 L/kg have been reported, classifying it as moderately mobile. researchgate.net Another analogue, 3-Amino-4-methylbiphenyl, has a predicted Koc of 1.70e+3 L/kg, also indicating moderate immobility. epa.gov Based on these analogues, this compound is expected to exhibit moderate sorption to soil, limiting but not eliminating its leaching potential.

The persistence of a compound in soil, often expressed as its half-life, also influences its potential for contamination and leaching. Biodegradation is a primary pathway for the breakdown of many organic compounds in soil. For example, Bisphenol A (BPA) can be readily biodegraded in soil under aerobic conditions, with half-life values ranging from 3 to 37.5 days. nih.gov The amino and phenol groups in this compound suggest it is also susceptible to microbial degradation.

Soil Fate Parameters of Analogous Compounds

CompoundParameterValueImplication for MobilityReference
ortho-PhenylphenolKoc894 - 1703 L/kgModerately mobile researchgate.net
3-Amino-4-methylbiphenylKoc1.70e+3 L/kgModerately immobile epa.gov
Bisphenol AAerobic Soil Half-life3 - 37.5 daysReadily biodegradable nih.gov

Environmental Monitoring and Detection Methodologies

Effective monitoring and detection are essential for assessing the presence and concentration of this compound and related compounds in the environment. A variety of analytical techniques are available for the determination of phenolic compounds in environmental samples, particularly in water. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of aminophenol isomers in surface water. researchgate.netnih.gov One developed HPLC method utilizes a mixed-mode stationary phase with both SCX and C18 moieties, a mobile phase of aqueous phosphate buffer and methanol (B129727), and UV detection at 285 nm. researchgate.netnih.gov This method has been successfully applied to the analysis of river water samples. researchgate.netnih.gov

Spectrophotometric methods offer a simpler and more convenient alternative for the analysis of phenolic compounds. nih.gov Derivative UV spectrophotometry, for instance, has been developed to quantify ternary mixtures of phenol, 2-aminophenol, and 4-aminophenol (B1666318) in water samples using an eco-friendly solvent like ethanol. nih.gov Another approach for determining ammonia (B1221849), which can be a related contaminant or degradation product, is based on the formation of indophenol dye, which is then measured spectrophotometrically. scielo.br

For complex environmental matrices, a sample preparation step is often necessary to remove interferences and preconcentrate the analytes. Solid-phase extraction (SPE) is a common technique used for this purpose prior to chromatographic analysis. researchgate.net

Analytical Methods for Phenolic and Related Compounds

MethodAnalytesMatrixKey FeaturesReference
High-Performance Liquid Chromatography (HPLC)Aminophenol isomersSurface WaterSimultaneous determination using a mixed-mode stationary phase and UV detection. researchgate.netnih.gov
Derivative UV SpectrophotometryPhenol, 2-Aminophenol, 4-AminophenolWater SamplesEco-friendly method for simultaneous quantification. nih.gov
Spectrophotometry (Indophenol Dye Formation)AmmoniaWater SamplesBased on the Berthelot reaction with preconcentration. scielo.br
HPLC with Diode Array Detection (HPLC-DAD)Paracetamol and its metabolite p-aminophenolRiver WaterUtilizes solid-phase extraction (SPE) for sample preparation. researchgate.net

Future Directions and Emerging Research Avenues for 4 Amino 3 Phenylphenol

Advanced Synthetic Strategies and Process Intensification

Future research into the synthesis of 4-amino-3-phenylphenol is expected to prioritize green chemistry principles and process intensification to enhance efficiency, reduce environmental impact, and improve economic viability.

Advanced Synthetic Strategies: The development of more sustainable synthetic routes is a key area of future research. This includes moving away from traditional methods that may involve harsh conditions or hazardous reagents. uantwerpen.be Emerging strategies focus on:

Green Catalysis: Research is likely to explore the use of novel catalysts, such as Ag-doped Ni/SiO2, for the synthesis of aromatic amines from phenolic precursors. rsc.org These catalysts offer high conversion rates and selectivity under milder conditions, with water being the primary byproduct, aligning with the principles of green chemistry. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis represents a significant advancement, offering rapid reaction times and often eliminating the need for organic solvents and metal catalysts. nih.govtandfonline.com Future studies could adapt these methods for the efficient production of this compound, potentially from activated aryl halides. nih.gov

Bio-based Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research into the derivation of aromatic amines from lignin, a major component of biomass, is gaining traction. uantwerpen.be Future synthetic pathways might involve the conversion of lignin-derived monomers into functionalized phenols and anilines, providing a renewable route to compounds like this compound. uantwerpen.be

Process Intensification: Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For this compound, this could involve:

Continuous Flow Chemistry: The use of microchannel or packed-bed reactors for continuous flow synthesis is a promising avenue. researchgate.netgoogle.com This technology offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for potentially hazardous reactions. google.com Continuous flow processes can lead to higher yields and purity while reducing reaction times and waste. researchgate.net The development of models to predict reaction kinetics in flow systems will be crucial for successful implementation. nih.gov

Integrated Processes: Future manufacturing may see the integration of synthesis and separation steps within a single, intensified process. mdpi.com Methodologies like the Process Synthesis and Intensification (PS+I) framework could be applied to design novel and cost-effective production routes for this compound and its derivatives. mdpi.com

Deeper Mechanistic Understanding through Integrated Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas of focus will include:

Oxidative Reactions: The amino and phenol (B47542) groups make the molecule susceptible to oxidation. Mechanistic studies, similar to those performed on other substituted aminophenols, could investigate the oxidative C-C bond cleavage of the aromatic ring. nih.gov Research using biomimetic iron complexes has shown that the nature of substituents on the aminophenolate ring influences the reaction pathway and product selectivity. nih.gov Understanding these pathways is critical for controlling the stability and reactivity of this compound.

Electrophilic Substitution: The electronic properties of the amino, hydroxyl, and phenyl groups will direct electrophilic substitution reactions. Future studies will likely map the regioselectivity of these reactions to enable the precise synthesis of more complex derivatives. rsc.org Mechanistic investigations into Friedel-Crafts-type reactions, for example, could reveal the role of different catalysts and intermediates. rsc.org

Photochemistry: The photochemical behavior of phenylphenols is another area ripe for exploration. Studies on related 4-phenylphenol (B51918) derivatives have shown that photochemical excitation can lead to the formation of reactive quinone methide intermediates. irb.hr Investigating the photochemistry of this compound could open up applications in photopharmacology or materials science. irb.hr

Integrated approaches combining transient spectroscopy, labeling experiments, and computational modeling will be essential to build a comprehensive picture of the reaction intermediates and transition states that govern the chemistry of this compound. nih.govirb.hr

Novel Applications in Sustainable Chemistry and Advanced Materials

The unique structure of this compound, combining the functionalities of an aniline (B41778) and a phenylphenol, makes it a promising building block for a new generation of materials and a target for sustainable chemical applications.

Advanced Materials:

High-Performance Polymers: Phenylphenol derivatives are used to synthesize new polymers with desirable properties. chinaxingbang.com For instance, o-phenylphenol is a precursor for resins used in varnishes with excellent water and alkali resistance. njreborn.com Future research could explore the polymerization of this compound to create novel polyamides, polyimides, or epoxy resins with enhanced thermal stability, flame retardancy, and mechanical strength. chinaxingbang.comchinaxingbang.com Its application as a monomer could lead to materials suitable for high-end optical instruments or advanced textiles. chinaxingbang.comdatamintelligence.com

Luminescent Materials and Electronics: Phenylphenols are known to be used as ligands in the synthesis of organometallic complexes like aluminum(III) bis(2-methyl-8-quinolinato)-4-phenylphenolate (BAlq), which have applications in organic light-emitting diodes (OLEDs). sigmaaldrich.com The fluorescence and phosphorescence properties of 4-phenylphenol suggest that this compound could also be a precursor for new luminescent materials. fishersci.ca

Functional Dyes: As an aminophenol derivative, the compound is a candidate for developing new azo dyes or other colorants for specialized applications. nih.gov

Sustainable Chemistry:

Green Solvents and Additives: The push for sustainability in the chemical industry creates opportunities for novel, functional molecules. While not a direct application of the compound itself, the principles of green chemistry will guide its synthesis and use. researchgate.netchemistryforsustainability.org

Biocatalysis: The synthesis of chiral amines and related compounds is increasingly employing biocatalytic methods. researchgate.net Future research could explore enzymatic pathways for the synthesis or modification of this compound, offering a highly selective and environmentally benign approach.

The market for related compounds like o-phenylphenol is driven by its use in eco-friendly flame retardants and new materials, indicating a potential demand for advanced derivatives like this compound. chinaxingbang.com

Interdisciplinary Research with Computational and Experimental Chemistry

The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. For this compound, this interdisciplinary approach will be vital for predicting its properties and guiding experimental work.

Computational Studies:

Spectroscopic Prediction: Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR spectra (¹H and ¹³C) of the molecule. theaic.org Comparing these theoretical spectra with experimental data helps in confirming the structure and understanding the electronic environment of the different atoms within the molecule. theaic.org

Reaction Mechanism Simulation: Quantum mechanics (QM) can be used to model reaction pathways and calculate activation barriers, providing a deeper understanding of reaction mechanisms. nih.gov This is particularly useful for complex reactions or for predicting the outcome of new synthetic strategies before they are attempted in the lab.

Integrated Experimental Validation:

Spectroscopic Analysis: Experimental techniques such as FT-IR, Raman, UV-Vis, and NMR spectroscopy will continue to be essential for characterizing this compound and its derivatives. tandfonline.commdpi.com The data obtained from these experiments provide the basis for validating and refining computational models.

Catalyst and Material Screening: The predictions from computational studies can guide the rational design of experiments. For example, DFT calculations on the adsorption energy of phenols on catalyst surfaces can help in selecting the most promising catalysts for synthesis. rsc.org Similarly, computational screening can identify derivatives of this compound with desirable electronic or optical properties for materials applications.

This integrated approach, combining theoretical predictions with empirical evidence, will enable a more efficient and targeted exploration of the chemical space around this compound, leading to the faster development of new technologies. acs.org

Q & A

Basic: What are the recommended synthetic routes for 4-amino-3-phenylphenol, and how can purity (>95%) be ensured during synthesis?

Methodological Answer:
A common approach involves catalytic amination of 3-phenylphenol derivatives under inert atmospheres (e.g., nitrogen). To achieve >95% purity, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended post-synthesis. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and validate purity using GC-MS or HPLC with UV detection at 254 nm . For intermediates, ensure stoichiometric control of amino-group precursors (e.g., ammonia or protected amines) to minimize byproducts.

Advanced: How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For NMR:

  • Record 1H^1H-NMR in DMSO-d6 to stabilize the amino group and reduce exchange broadening. Compare aromatic proton shifts with computational models (DFT/B3LYP/6-31G* level) .
  • For IR, confirm the presence of NH2_2 stretches (3200–3400 cm1^{-1}) and phenolic O-H (broad peak ~3300 cm1^{-1}). Use deuterated solvents to distinguish overlapping bands. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~280 nm) in buffered solutions (pH 2–12) over 24–72 hours.
  • HPLC Stability Indicating Assay : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to track degradation products.
  • Potentiometric Titration : Determine pKa values of the amino and phenolic groups to predict protonation states influencing stability .

Advanced: How can researchers design experiments to address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Controlled Solubility Studies : Use a gravimetric method with saturated solutions in DMSO, ethanol, and water. Equilibrate at 25°C ± 0.1°C for 48 hours, filter (0.22 μm membrane), and quantify dissolved compound via UV-Vis calibration curves.
  • Thermodynamic Modeling : Apply Hansen solubility parameters to reconcile conflicting data. Compare results with computational predictions (e.g., COSMO-RS) . Document solvent purity (e.g., anhydrous vs. HPLC-grade) to isolate variables .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Advanced: How can researchers optimize the catalytic efficiency of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Ligand Screening : Test palladium catalysts (e.g., Pd(OAc)2_2, PdCl2_2(PPh3_3)2_2) with phosphine ligands (e.g., SPhos, XPhos) in DMF/H2_2O at 80°C.
  • Kinetic Studies : Use in situ IR or 1H^1H-NMR to monitor coupling rates. Adjust base (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to enhance turnover frequency.
  • DFT Calculations : Model transition states to identify steric/electronic barriers. Compare with experimental yields .

Basic: What are the key spectral benchmarks (NMR, IR) for verifying this compound’s structure?

Methodological Answer:

  • 1H^1H-NMR (DMSO-d6) : Aromatic protons (δ 6.7–7.3 ppm, multiplet), NH2_2 (δ 5.2–5.5 ppm, broad), phenolic OH (δ 9.8 ppm, singlet).
  • IR : N-H stretches (3350 cm1^{-1}), O-H (3300 cm1^{-1}), and C-N (1250 cm1^{-1}).
  • HRMS : Exact mass [M+H]+^+ = 200.0947 (C12_{12}H11_{11}NO) .

Advanced: How can computational methods predict the reactivity of this compound in photochemical applications?

Methodological Answer:

  • TD-DFT Calculations : Simulate UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to identify excited-state behavior.
  • Reactivity Descriptors : Calculate Fukui indices to map nucleophilic/electrophilic sites.
  • Solvent Effects : Use PCM models to simulate polar aprotic vs. aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.